(2R,4R)-Boc-D-Pro(4-N3)-OH molecular weight and formula
(2R,4R)-Boc-D-Pro(4-N3)-OH molecular weight and formula
An In-depth Technical Guide to (2R,4R)-Boc-D-Pro(4-N3)-OH
For researchers, scientists, and professionals in drug development, the strategic incorporation of modified amino acids is crucial for creating novel peptides and bioconjugates with enhanced properties. (2R,4R)-Boc-D-Pro(4-N3)-OH, also known as (2R,4R)-4-azido-N-(tert-butoxycarbonyl)-D-proline, is a key building block in this field. Its azido functional group makes it particularly valuable for "click chemistry," a class of biocompatible reactions that enable the efficient and specific covalent linking of molecular components.
This guide provides essential technical data, experimental protocols, and a visual representation of the workflows involving this versatile compound.
Core Molecular Data
The fundamental properties of (2R,4R)-Boc-D-Pro(4-N3)-OH are summarized below, providing a quick reference for experimental planning and analysis.
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₄O₄[1] |
| Molecular Weight | 256.3 g/mol [1] |
| CAS Number | 650601-59-5[1] |
| Appearance | White crystalline powder[1] |
| Purity | ≥ 99% (Assay by titration, HPLC)[1] |
| Melting Point | 76 - 80 °C[1] |
| Storage Conditions | 2-8 °C[1] |
Experimental Protocols
The azido group on the proline ring allows for its conjugation to alkyne-containing molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of click chemistry. Below are detailed methodologies for its use in peptide synthesis and subsequent bioconjugation.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
(2R,4R)-Boc-D-Pro(4-N3)-OH can be incorporated into a peptide sequence using standard Boc-chemistry solid-phase peptide synthesis (SPPS) protocols.
General Boc-SPPS Cycle:
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Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid, or BHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).
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Deprotection: Remove the N-terminal Boc protecting group from the resin-bound amino acid or peptide by treating it with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[2]
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Washes: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.[2]
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Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to yield the free amine.
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Coupling:
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In a separate vessel, pre-activate (2R,4R)-Boc-D-Pro(4-N3)-OH (typically 3-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HCTU in the presence of an amine base like DIEA in a solvent like N,N-dimethylformamide (DMF).
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Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for 1-2 hours at room temperature.
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Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
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Washes: Wash the resin with DMF and DCM to remove excess reagents.
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Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the desired sequence.
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Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing peptide (synthesized as above) to an alkyne-functionalized molecule.
Materials:
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Azide-functionalized peptide.
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Alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain).
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Copper(II) sulfate (CuSO₄).
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Sodium ascorbate.
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A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and accelerate the reaction.
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Reaction buffer (e.g., phosphate-buffered saline (PBS) or a buffer compatible with the biomolecules).
Procedure:
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Reagent Preparation:
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Prepare stock solutions of your azide-peptide and alkyne-molecule in the chosen reaction buffer.
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Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
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Prepare a premixed solution of CuSO₄ and the copper ligand. For example, a 20 mM CuSO₄ stock and a 50 mM ligand stock.
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Reaction Setup:
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In a reaction vessel, combine the azide-peptide and the alkyne-molecule in the reaction buffer.
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Add the premixed CuSO₄/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.
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Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 mM) to maintain a reducing environment.
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Incubation:
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Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can be gently mixed during this time.
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Purification:
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Once the reaction is complete, the resulting triazole-linked conjugate can be purified using methods appropriate for the molecules involved, such as HPLC, size-exclusion chromatography, or dialysis.
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Visualized Workflow and Pathways
The following diagrams illustrate the key processes involving (2R,4R)-Boc-D-Pro(4-N3)-OH.
